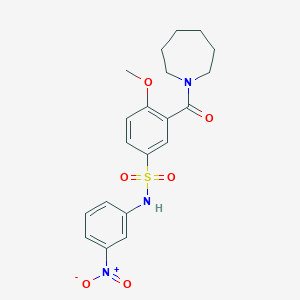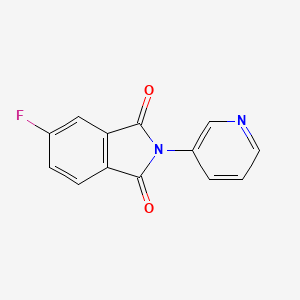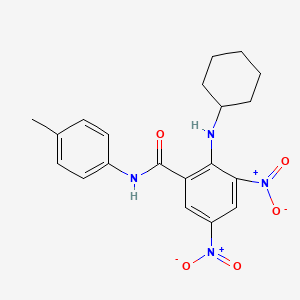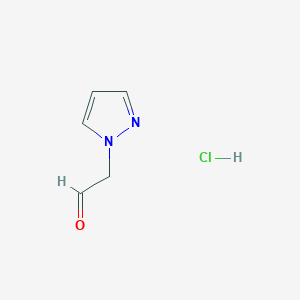![molecular formula C24H46N4O6S2 B15151570 N,N'-hexane-1,6-diylbis(3-{[2-(pyrrolidin-1-yl)ethyl]sulfonyl}propanamide)](/img/structure/B15151570.png)
N,N'-hexane-1,6-diylbis(3-{[2-(pyrrolidin-1-yl)ethyl]sulfonyl}propanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]-N-(6-{3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]PROPANAMIDO}HEXYL)PROPANAMIDE is a complex organic compound featuring multiple pyrrolidine and ethanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]-N-(6-{3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]PROPANAMIDO}HEXYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be synthesized through the reaction of pyrrolidine with various electrophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The ethanesulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, sulfides, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions .
Medicine
Medically, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a potential therapeutic agent for various diseases .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism of action of 3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]-N-(6-{3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]PROPANAMIDO}HEXYL)PROPANAMIDE involves its interaction with specific molecular targets. The pyrrolidine rings can interact with enzyme active sites, inhibiting their activity. The ethanesulfonyl groups can form strong interactions with proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share structural similarities and are used in similar applications.
Ethanesulfonyl Compounds: Other ethanesulfonylated compounds, such as ethanesulfonyl chloride, are used in various chemical reactions.
Uniqueness
What sets 3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]-N-(6-{3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]PROPANAMIDO}HEXYL)PROPANAMIDE apart is its combination of multiple functional groups, allowing for a wide range of chemical modifications and interactions. This makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C24H46N4O6S2 |
|---|---|
Poids moléculaire |
550.8 g/mol |
Nom IUPAC |
3-(2-pyrrolidin-1-ylethylsulfonyl)-N-[6-[3-(2-pyrrolidin-1-ylethylsulfonyl)propanoylamino]hexyl]propanamide |
InChI |
InChI=1S/C24H46N4O6S2/c29-23(9-19-35(31,32)21-17-27-13-5-6-14-27)25-11-3-1-2-4-12-26-24(30)10-20-36(33,34)22-18-28-15-7-8-16-28/h1-22H2,(H,25,29)(H,26,30) |
Clé InChI |
RPNBQYQUHDDWIS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCS(=O)(=O)CCC(=O)NCCCCCCNC(=O)CCS(=O)(=O)CCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)



![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)



![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15151544.png)
![4-[(Diphenylphosphoryl)methyl]benzoic acid](/img/structure/B15151558.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15151563.png)
![3-Methyl-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15151577.png)
